molecular formula C18H20ClNO B2658487 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol CAS No. 100240-01-5

1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol

Cat. No.: B2658487
CAS No.: 100240-01-5
M. Wt: 301.81
InChI Key: SKCSHTQTBMBQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol is a chemical compound with the molecular formula C18H20ClNO and a molecular weight of 301.82 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 3-chlorophenyl group. It is often used in scientific research due to its pharmacological properties.

Preparation Methods

The synthesis of 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol typically involves the following steps:

Chemical Reactions Analysis

1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol involves its interaction with dopamine reuptake transporters. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism is similar to that of other dopamine reuptake inhibitors and is of interest in the study of psychiatric and neurological disorders.

Comparison with Similar Compounds

1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol can be compared with other similar compounds such as:

    1-Benzyl-4-(3-chlorophenyl)piperidin-4-ol: This compound has a similar structure but with the hydroxyl group at the 4-position of the piperidine ring.

    1-Benzyl-3-(4-chlorophenyl)piperidin-3-ol: This compound differs by the position of the chlorine atom on the phenyl ring.

    1-Benzyl-3-(3-fluorophenyl)piperidin-3-ol: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and makes it a valuable compound for research .

Properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c19-17-9-4-8-16(12-17)18(21)10-5-11-20(14-18)13-15-6-2-1-3-7-15/h1-4,6-9,12,21H,5,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSHTQTBMBQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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